Product packaging for 2-[2-(2-Pyridinyl)ethyl]pyridine(Cat. No.:CAS No. 4916-40-9)

2-[2-(2-Pyridinyl)ethyl]pyridine

Cat. No.: B11911236
CAS No.: 4916-40-9
M. Wt: 184.24 g/mol
InChI Key: WBIBUCGCVLAPQG-UHFFFAOYSA-N
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Description

2-[2-(2-Pyridinyl)ethyl]pyridine is a useful research compound. Its molecular formula is C12H12N2 and its molecular weight is 184.24 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2 B11911236 2-[2-(2-Pyridinyl)ethyl]pyridine CAS No. 4916-40-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4916-40-9

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

2-(2-pyridin-2-ylethyl)pyridine

InChI

InChI=1S/C12H12N2/c1-3-9-13-11(5-1)7-8-12-6-2-4-10-14-12/h1-6,9-10H,7-8H2

InChI Key

WBIBUCGCVLAPQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCC2=CC=CC=N2

Origin of Product

United States

Synthesis and Hydrogenation of 1,2 Bis 2 Pyridyl Ethylene 2,2 Stilbazole

The synthesis of 1,2-bis(2-pyridyl)ethylene, a stilbene (B7821643) analog, can be achieved through various coupling reactions, such as the Wittig or Heck reactions. nih.gov These methods are known for their reliability and functional group tolerance. The subsequent step involves the catalytic hydrogenation of the ethylene (B1197577) double bond to yield the desired saturated ethane (B1197151) bridge.

Catalytic hydrogenation is a highly efficient and clean reaction, typically proceeding with high yields and producing minimal waste. A variety of catalysts, including palladium on carbon (Pd/C) and platinum-based catalysts, can be employed under hydrogen pressure. polimi.it This method is generally scalable, as catalytic hydrogenations are common in industrial processes. The efficiency is largely dependent on the activity and longevity of the catalyst, as well as the optimization of reaction parameters such as temperature, pressure, and solvent.

Reduction of 1,2 Di Pyridin 2 Yl Ethane 1,2 Dione 2,2 Pyridil

An alternative precursor is the commercially available diketone, 1,2-di(pyridin-2-yl)ethane-1,2-dione (2,2'-pyridil). The complete reduction of both ketone functionalities to a methylene (B1212753) group can be accomplished using classic reduction methods such as the Wolff-Kishner or Clemmensen reductions.

Wolff-Kishner Reduction: This reaction is performed under strongly basic conditions, using hydrazine (B178648) hydrate (B1144303) and a strong base like potassium hydroxide (B78521) at elevated temperatures. nrochemistry.comwikipedia.orgbyjus.com The Huang Minlon modification, which involves refluxing the carbonyl compound with hydrazine hydrate and a base followed by distillation of water, can lead to significantly reduced reaction times and improved yields, often exceeding 90%. wikipedia.org This method is suitable for substrates that are sensitive to acidic conditions. masterorganicchemistry.com The scalability can be a concern due to the high temperatures and the use of hydrazine, which is a hazardous substance.

Clemmensen Reduction: This method employs zinc amalgam and concentrated hydrochloric acid to reduce the ketone. wikipedia.orgbyjus.com It is particularly effective for aryl-alkyl ketones. byjus.com The strongly acidic conditions, however, limit its use to acid-stable substrates. wikipedia.org The heterogeneous nature of the reaction can sometimes pose challenges for scalability and reproducibility.

Direct Coupling of 2-Methylpyridine (B31789) (2-Picoline)

A more direct and atom-economical approach would be the reductive coupling of 2-methylpyridine (2-picoline). While specific, high-yielding protocols for the synthesis of 1,2-di(2-pyridyl)ethane through this method are not extensively documented, the principles of such reactions are established in organic synthesis. These reactions often involve the generation of a 2-picolyl anion or radical, which then undergoes dimerization. Achieving high selectivity and yield can be challenging due to competing side reactions. However, the development of efficient catalytic systems for this transformation would represent a significant advancement in terms of scalability, as it would constitute a more direct route from a readily available starting material.

The following table provides a comparative overview of the scalability and efficiency aspects of these synthetic protocols.

Synthetic ProtocolPrecursor(s)Key TransformationTypical YieldsScalabilityEfficiency Considerations
Hydrogenation of 2,2'-Stilbazole 1,2-Bis(2-pyridyl)ethyleneCatalytic HydrogenationHigh (>90%)Good to ExcellentHigh catalyst efficiency, clean reaction, established industrial process.
Wolff-Kishner Reduction 1,2-Di(pyridin-2-yl)ethane-1,2-dioneDeoxygenationGood to Excellent (>80%)ModerateRequires high temperatures and hazardous reagents (hydrazine). nrochemistry.comwikipedia.org
Clemmensen Reduction 1,2-Di(pyridin-2-yl)ethane-1,2-dioneDeoxygenationModerate to GoodModerateStrongly acidic conditions limit substrate scope; heterogeneous reaction. wikipedia.orgbyjus.com
Direct Coupling 2-MethylpyridineReductive CouplingVariablePotentially ExcellentHighly atom-economical but can suffer from low selectivity and side reactions.

Coordination Chemistry of 2 2 2 Pyridinyl Ethyl Pyridine

Ligand Design Principles and Chelation Properties

The design of 2-[2-(2-Pyridinyl)ethyl]pyridine as a ligand is centered around its two pyridine (B92270) rings connected by a flexible ethyl bridge. This structure allows for specific coordination behaviors and steric arrangements that are crucial in the formation of metal complexes.

Bidentate Coordination Modes and Steric Considerations

The primary mode of coordination for this compound is as a bidentate ligand, where both nitrogen atoms of the pyridine rings bind to a central metal ion. nih.govvaia.com This chelation forms a stable seven-membered ring with the metal center. The ethyl bridge provides a degree of flexibility, allowing the ligand to accommodate the geometric preferences of various metal ions.

However, the steric hindrance between the hydrogen atoms on the carbon atoms of the ethyl bridge and the hydrogen atoms at the 6-position of the pyridine rings can influence the planarity of the resulting chelate ring. This steric strain can lead to distortions from ideal geometries in the metal complexes. The arrangement of the pyridine rings can vary from nearly coplanar to significantly twisted, depending on the metal ion and the presence of other ligands in the coordination sphere.

Flexible Bridging Ligand Characteristics

Beyond its chelating ability, the flexible ethyl bridge of this compound enables it to act as a bridging ligand, connecting two or more metal centers. This can lead to the formation of polynuclear complexes and coordination polymers. The length and flexibility of the ethyl linker are critical in determining the distance and orientation between the bridged metal ions, which in turn influences the magnetic and electronic properties of the resulting materials. In some instances, this flexible bridging can facilitate the construction of complex three-dimensional supramolecular networks. researchgate.net

Formation of Metal Complexes with Transition Metals

The versatile nature of this compound allows it to form a wide array of complexes with various transition metals. jscimedcentral.com The resulting structures and their properties are highly dependent on the nature of both the ligand and the metal center.

Homoleptic and Heteroleptic Complexes

Complexes containing only this compound as the ligand are known as homoleptic complexes. In these cases, multiple units of the ligand coordinate to the metal center to satisfy its coordination number. For example, an octahedral metal ion might coordinate to three bidentate ligands to form a [M(ligand)₃]ⁿ⁺ complex.

Influence of Metal Center Oxidation State and Geometry

The oxidation state and the preferred coordination geometry of the transition metal ion play a pivotal role in determining the structure of the resulting complex. For instance, metals that favor octahedral geometries, such as iron(II) or cobalt(II), will often form complexes where three bidentate ligands or a combination of ligands and counter-ions create a six-coordinate environment. wikipedia.orgrsc.orgrsc.org Metals that prefer square planar geometries, like palladium(II) or platinum(II), will typically coordinate to two bidentate ligands. acs.org

Electronic Properties and Metal-Ligand Interactions

The electronic properties of complexes containing this compound are a direct consequence of the interactions between the metal d-orbitals and the orbitals of the ligand. Pyridine, as a ligand, is considered a weak π-acceptor. jscimedcentral.comwikipedia.org This means that in addition to the primary σ-donation from the nitrogen lone pair to the metal, there can be a degree of π-backbonding from the metal d-orbitals to the π* orbitals of the pyridine rings.

σ-Donation and π-Acceptance Characteristics of the Ligand

The coordination of this compound to a metal ion is primarily achieved through the donation of electron lone pairs from its two pyridine nitrogen atoms into the vacant orbitals of the metal. This electron donation forms a metal-ligand coordinate covalent bond, a classic example of a σ-bond. Consequently, the ligand functions as a bidentate N,N' σ-donor.

In addition to σ-donation, the ligand possesses π-acceptance capabilities. The aromatic pyridine rings have a system of π-orbitals, including low-energy empty π* (antibonding) orbitals. A metal ion with electrons in its d-orbitals of appropriate symmetry (t₂g in an octahedral field) can donate electron density back to these π* orbitals of the ligand. This process, known as metal-to-ligand back-donation or π-backbonding, strengthens the metal-ligand bond. While pyridine itself is considered a weak π-acceptor, the presence of two such rings in the ligand structure allows for this interaction.

Ligand Field Stabilization Effects in Metal Complexes

When this compound coordinates to a transition metal ion, its lone pairs create an electrostatic field that removes the degeneracy of the metal's d-orbitals. This splitting of the d-orbitals and the subsequent filling of these orbitals by electrons results in a net decrease in energy compared to a hypothetical spherical field. This energy decrease is known as the Ligand Field Stabilization Energy (LFSE).

As a bidentate N,N'-donor, this compound is classified as a moderately strong-field ligand, leading to a significant d-orbital splitting energy (Δ). The magnitude of this splitting determines whether a complex will be high-spin or low-spin for d⁴–d⁷ metal ions. For a given metal ion, a larger Δ value results in a greater LFSE.

For an octahedral complex, the d-orbitals split into a lower-energy t₂g set and a higher-energy e_g set. The LFSE can be calculated using the formula:

LFSE = (-0.4 × n(t₂g) + 0.6 × n(e_g))Δₒ

where n(t₂g) and n(e_g) are the number of electrons in the respective orbitals and Δₒ is the ligand field splitting parameter for an octahedral field. The following table provides the calculated LFSE for d¹ to d¹⁰ electron configurations in octahedral geometry, illustrating the stabilizing effect of the ligand field.

dⁿHigh-Spin ConfigurationLFSE (High-Spin)Low-Spin ConfigurationLFSE (Low-Spin)
t₂g¹ e_g⁰-0.4 Δₒt₂g¹ e_g⁰-0.4 Δₒ
t₂g² e_g⁰-0.8 Δₒt₂g² e_g⁰-0.8 Δₒ
t₂g³ e_g⁰-1.2 Δₒt₂g³ e_g⁰-1.2 Δₒ
d⁴t₂g³ e_g¹-0.6 Δₒt₂g⁴ e_g⁰-1.6 Δₒ + P
d⁵t₂g³ e_g²0.0 Δₒt₂g⁵ e_g⁰-2.0 Δₒ + 2P
d⁶t₂g⁴ e_g²-0.4 Δₒ + Pt₂g⁶ e_g⁰-2.4 Δₒ + 2P
d⁷t₂g⁵ e_g²-0.8 Δₒ + 2Pt₂g⁶ e_g¹-1.8 Δₒ + P
d⁸t₂g⁶ e_g²-1.2 Δₒt₂g⁶ e_g²-1.2 Δₒ
d⁹t₂g⁶ e_g³-0.6 Δₒt₂g⁶ e_g³-0.6 Δₒ
d¹⁰t₂g⁶ e_g⁴0.0 Δₒt₂g⁶ e_g⁴0.0 Δₒ

Note: P represents the spin-pairing energy.

Solution-Phase Coordination Equilibria

The formation of metal complexes with this compound in solution is governed by equilibrium principles, which are influenced by factors such as stoichiometry, inherent complex stability, and the pH of the medium.

Stoichiometry and Stability Constants of Complexes

The stoichiometry of the complexes formed depends on the metal-to-ligand ratio. As a bidentate ligand (L), this compound can form complexes with stoichiometries such as 1:1 ([ML]ⁿ⁺), 1:2 ([ML₂]ⁿ⁺), and 1:3 ([ML₃]ⁿ⁺), depending on the coordination number and geometry of the central metal ion.

M + L ⇌ ML;       K₁ = [ML] / ([M][L]) ML + L ⇌ ML₂;     K₂ = [ML₂] / ([ML][L]) ML₂ + L ⇌ ML₃;    K₃ = [ML₃] / ([ML₂][L])

While specific stability constants for this compound are not extensively documented in the literature, data from the analogous ligand 2,2'-bipyridine (B1663995) (bipy) can provide insight into the expected trends. The stability of bipy complexes with first-row transition metals typically follows the Irving-Williams series: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺. It is anticipated that complexes of this compound would follow a similar trend. However, the absolute values of the stability constants are expected to be lower than those for bipy, primarily because the formation of a seven-membered chelate ring is generally less thermodynamically favorable than the five-membered ring formed by bipy.

The table below shows representative stability constants for 2,2'-bipyridine with several metal ions.

Metal Ionlog K₁log K₂log K₃log β₃
Co²⁺5.855.454.7016.00
Ni²⁺7.076.776.2120.05
Cu²⁺8.105.553.4017.05
Zn²⁺5.044.453.8013.29
Fe²⁺4.203.709.5017.40

Data for 2,2'-bipyridine for illustrative purposes. Source: Values are representative and compiled from various literature sources.

pH Dependence of Complex Formation

The formation of complexes with this compound is highly dependent on the pH of the solution. The nitrogen atoms of the pyridine rings are basic and can be protonated in acidic media. The ligand (L) exists in equilibrium with its monoprotonated (LH⁺) and diprotonated (LH₂²⁺) forms.

L + H⁺ ⇌ LH⁺;       pKₐ₁ LH⁺ + H⁺ ⇌ LH₂²⁺;   pKₐ₂

Metal ions can only coordinate effectively with the unprotonated, neutral form of the ligand (L). Therefore, complex formation is in direct competition with ligand protonation.

At low pH (pH < pKₐ₂): The ligand exists predominantly as the diprotonated species, LH₂²⁺. Coordination with metal ions is negligible as the nitrogen lone pairs are unavailable.

At intermediate pH (pKₐ₂ < pH < pKₐ₁): The ligand is primarily in the monoprotonated form, LH⁺. While one coordination site is free, efficient bidentate chelation is hindered.

At high pH (pH > pKₐ₁): The ligand is mainly in its neutral, unprotonated form, L, which is available for chelation. Significant complex formation occurs in this pH range.

This relationship is summarized in the table below.

pH RangeDominant Ligand SpeciesComplex Formation
Low pH (e.g., pH < 2)LH₂²⁺ (Diprotonated)Negligible
Mid pH (e.g., pH 2-5)LH⁺ (Monoprotonated)Limited / Inefficient
High pH (e.g., pH > 6)L (Neutral)Favorable

Therefore, to achieve significant yields of the metal complex in solution, the pH must be controlled and typically buffered to a value above the first pKₐ of the ligand.

An article on the catalytic applications of metal complexes of this compound, as outlined, cannot be generated at this time. Extensive searches for specific research findings on the use of this compound in the requested catalytic reactions have not yielded sufficient detailed information.

The search results did provide general information on the catalytic use of various pyridine-containing ligands in reactions such as carbon-carbon bond formation, hydrogenation, oxidation, and polymerization. For instance, studies on related but structurally different ligands like bis(imino)pyridyls and other pyridine derivatives have shown their potential in these catalytic applications. However, the strict requirement to focus solely on "this compound" and its metal complexes prevents the use of this more general information.

Detailed research findings, including data tables and specific examples of catalytic performance for metal complexes of "this compound" in Suzuki-Miyaura, Heck, cycloaddition, hydrogenation, transfer hydrogenation, oxidation, and polymerization reactions, were not available in the searched sources. Without this specific data, a thorough and scientifically accurate article adhering to the provided outline cannot be constructed.

Further research in scientific databases and academic journals may be necessary to find the specific information required for this topic.

Catalytic Applications of 2 2 2 Pyridinyl Ethyl Pyridine Metal Complexes

Heterogeneous Catalysis Derived from 2-[2-(2-Pyridinyl)ethyl]pyridine Complexes

The immobilization of homogeneous catalysts onto solid supports is a critical strategy for bridging the gap between the high selectivity and mild operating conditions of homogeneous systems and the practical advantages of heterogeneous catalysts, such as ease of separation and recyclability. Metal complexes of pyridine-containing ligands, analogous to this compound, have been successfully integrated into heterogeneous catalytic systems.

A notable approach involves the intercalation of molybdenum(II) complexes with pyridine-carboxylate ligands into lamellar materials. epa.gov This process begins with the calcination of a layered double hydroxide (B78521) to remove carbonate ions, followed by reconstruction of the layered structure in the presence of a pyridine-dicarboxylic acid. epa.gov Subsequent impregnation with an organometallic molybdenum precursor leads to the coordination of the molybdenum center to the pyridine (B92270) ligands within the layered support. epa.gov These new materials have demonstrated catalytic activity in the ring-opening metathesis polymerization of norbornene and the polymerization of styrene, with performance being enhanced by the addition of a cocatalyst like methylaluminoxane (B55162) (MAO). epa.gov This methodology showcases a viable route for creating heterogeneous catalysts from pyridine-based complexes, a strategy that could be adapted for complexes of this compound.

The characterization of such materials typically involves powder X-ray diffraction (PXRD) to confirm the layered structure, Fourier-transform infrared spectroscopy (FTIR) to verify the coordination of the ligand, and solid-state NMR spectroscopy to probe the local environment of the atoms. epa.gov

Mechanistic Investigations of Catalytic Cycles

Understanding the intricate steps of a catalytic cycle is paramount for optimizing catalyst performance and designing new, more efficient catalysts. This involves identifying the catalytically active species and any intermediates, studying the reaction kinetics to pinpoint the slowest, or rate-determining, step, and examining how the ligand structure influences efficiency and selectivity.

Identification of Active Species and Intermediates

The precatalyst, the stable complex introduced into the reaction, is often not the true catalytic species. The active catalyst is typically generated in situ through a series of activation steps. For many late transition metal complexes bearing pyridine-containing ligands, such as the well-studied 2,6-bis(imino)pyridyl iron and cobalt systems, the active species is formed upon reaction with a cocatalyst, commonly methylaluminoxane (MAO). acs.org The treatment of these complexes with MAO leads to highly active catalysts for ethylene (B1197577) polymerization. acs.org While attempts to isolate cationic metal alkyl complexes of the type [LMR]+ have been challenging, these are often proposed as the active intermediates in the polymerization process. rsc.org

In other catalytic systems, the active species can be a different metal oxidation state or a transient intermediate. For instance, in copper-catalyzed cyclopropanations with related semicorrin ligands, a stable copper(II) precatalyst is reduced in situ to form the active mono(semicorrinato)copper(I) catalyst, which then reacts with a diazo compound to form a proposed copper carbene intermediate. wikipedia.org Similarly, in di-iron complexes relevant to hydrogen production, a two-electron reduction of the initial complex is thought to generate a dianionic active species that enters the catalytic cycle. mdpi.com

The identification of these transient species often requires a combination of spectroscopic techniques under reaction conditions and computational modeling to predict plausible intermediates and pathways.

Kinetic Studies and Rate-Determining Steps

In the context of catalysis by pyridine-based complexes, the RDS can vary depending on the specific reaction and the electronic properties of the ligand. For example, in transfer hydrogenation reactions catalyzed by iridium complexes with (pyridinylmethyl)sulfonamide ligands, a change in the RDS is observed depending on whether the pyridine ring bears electron-donating or electron-withdrawing substituents. nih.govacs.org For catalysts with electron-withdrawing groups, hydride donation from the iridium-hydride intermediate is often the RDS, as indicated by a pseudo-first-order rate constant. nih.gov The activation energy for the RDS is the highest energy barrier in the reaction energy profile. youtube.com Methodologies like Reaction Progress Kinetic Analysis (RPKA), which continuously monitors the reaction course, are powerful tools for determining the reaction order and elucidating the RDS in complex catalytic systems. epfl.chnih.gov

Influence of Ligand Modifications on Catalytic Efficiency and Selectivity

The ability to systematically modify the ligand framework is a cornerstone of modern catalyst design. For pyridine-based ligands like this compound, alterations to the pyridine rings can exert profound control over the catalyst's performance.

Modifications typically involve adding electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the pyridine ring. These substituents directly influence the electronic properties of the metal center, which in turn affects catalytic activity and selectivity. nih.gov In a study of iron complexes with pyridinophane ligands used for C-C coupling reactions, a direct correlation was found between the nature of the substituent on the pyridine ring, the iron(III/II) redox potential, metal binding constants, and the catalytic yield. researchgate.net

Table 1: Effect of Pyridine Substituent on Iron Complex Properties and Catalytic Yield in a C-C Coupling Reaction. researchgate.net
Ligand Substituent (R)Fe(III/II) Redox Potential (E1/2, mV vs Fc+/0)Metal Binding Constant (log &beta;FeL)Catalytic Yield (%)
NMe2 (EDG)-62014.0532
OMe (EDG)-59813.1538
H-55511.8045
I (EWG)-51011.1051
Cl (EWG)-49510.7555
CN (EWG)-46810.6058

Similarly, in the nickel-catalyzed polymerization of ethylene using 2-(arylimino)pyridine ligands, the electronic properties of a para-substituent on the aryl ring significantly impacted catalytic activity. Electron-withdrawing groups generally led to higher catalytic performance.

Table 2: Influence of Para-Substituent on Catalytic Activity of Nickel Complexes in Ethylene Polymerization.
ComplexPara-Substituent (R)Activity with EtAlCl2 (106 g PE (mol Ni)-1 h-1)Activity with MMAO (106 g PE (mol Ni)-1 h-1)
Ni1Me2.861.54
Ni2Et2.791.49
Ni3i-Pr3.541.89
Ni4F (EWG)3.972.11
Ni5OCF3 (EWG)4.282.25

These examples clearly demonstrate that even subtle modifications to the pyridine ligand can provide a powerful handle for tuning the electronic structure and, consequently, the reactivity and selectivity of the metal catalyst. This principle is directly applicable to the design of catalysts based on this compound for a wide range of chemical transformations.

Supramolecular Chemistry and Self Assembly Involving 2 2 2 Pyridinyl Ethyl Pyridine

Non-Covalent Interactions in Crystal Engineering

Crystal engineering relies on the predictable control of intermolecular interactions to design and synthesize crystalline solids with desired physical and chemical properties. In the context of 2-[2-(2-pyridinyl)ethyl]pyridine and its derivatives, hydrogen bonding and π-stacking are dominant forces that direct the assembly of molecules in the crystal lattice.

Hydrogen bonds are highly directional and play a crucial role in determining the supramolecular architecture of nitrogen-containing heterocyclic compounds. For derivatives of this compound, such as N-[2-(pyridin-2-yl)ethyl]-substituted sulfonamides, N-H···N hydrogen bonds between the sulfonamide group of one molecule and the pyridine (B92270) nitrogen atom of a neighboring molecule are a recurring motif. nih.gov These interactions can lead to the formation of distinct supramolecular structures, such as hydrogen-bonded dimers or extended one-dimensional chains that further assemble into layers. nih.gov

The specific arrangement is sensitive to subtle changes in the molecular structure. For instance, in N-[2-(pyridin-2-yl)ethyl]methanesulfonamide, the molecules form simple hydrogen-bonded dimers. nih.gov In contrast, the presence of a bulkier benzenesulfonamide (B165840) group in N-[2-(pyridin-2-yl)ethyl]benzenesulfonamide facilitates the connection of these dimers into supramolecular layers. nih.gov Further modification, as seen in N-[2-(pyridin-2-yl)ethyl]toluenesulfonamide, alters the conformation and leads to the formation of layers from linear chains. nih.gov Similarly, in the crystal structure of N-2-pyridylethyl-N'-3-tolylthiourea, both thiourea (B124793) N-H groups participate in intermolecular hydrogen bonding, one with the thione sulfur atom and the other with the pyridine nitrogen. scielo.org.mx The flexibility of the ethylpyridine group allows for different hydrogen-bonding patterns, which can be either intramolecular or intermolecular, highlighting the difficulty in predicting the final crystal packing. scielo.org.mx

CompoundHydrogen Bond TypeSupramolecular Motif
N-[2-(pyridin-2-yl)ethyl]methanesulfonamideN-H···NDimers
N-[2-(pyridin-2-yl)ethyl]benzenesulfonamideN-H···NLayers from dimers
N-[2-(pyridin-2-yl)ethyl]toluenesulfonamideN-H···NLayers from chains
N-2-pyridylethyl-N'-3-tolylthioureaN-H···S, N-H···NIntermolecular H-bonds

This table summarizes the hydrogen bonding patterns and resulting supramolecular motifs observed in various derivatives of this compound.

In the solid state, the conformation of the ethyl bridge can dictate whether π-stacking is intermolecular or intramolecular. For example, the extended conformation of N-[2-(pyridin-2-yl)ethyl]benzenesulfonamide promotes intermolecular π-π stacking. nih.gov Conversely, a different conformation in N-[2-(pyridin-2-yl)ethyl]toluenesulfonamide leads to a distorted intramolecular T-shaped π-stacking interaction with a centroid-to-centroid distance of 4.9296 (10) Å. nih.gov These interactions often work in concert with hydrogen bonding to create robust three-dimensional networks. nih.govresearchgate.net In solution, π-stacking interactions can also be significant, influencing phenomena such as the formation of host-guest complexes. libretexts.org

Derivativeπ-Stacking TypeConformation
N-[2-(pyridin-2-yl)ethyl]benzenesulfonamideIntermolecularExtended
N-[2-(pyridin-2-yl)ethyl]toluenesulfonamideIntramolecular (T-shaped)Folded

This table illustrates how the conformation of this compound derivatives influences the type of π-stacking observed in the solid state.

Design of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)

The ability of this compound to act as a ligand, coordinating to metal ions through its nitrogen atoms, makes it a valuable building block for the construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). The flexibility of the ethyl linker and the orientation of the pyridine rings are key factors in determining the final architecture of these extended structures.

As a ditopic ligand, this compound can bridge two metal centers, leading to the formation of extended one-, two-, or three-dimensional networks. The coordination mode of the ligand, whether it acts as a bidentate bridge or a chelating agent to a single metal center, is influenced by factors such as the coordination preference of the metal ion, the nature of the counter-anions, and the reaction conditions. For instance, in coordination polymers with silver(I), the this compound ligand can bridge metal centers to form chains or more complex layered structures. mdpi.com The ethyl linker's flexibility allows the pyridine rings to adopt various orientations to satisfy the geometric requirements of the metal coordination sphere.

The final dimensionality of the coordination polymer can be controlled by carefully selecting the metal precursor and reaction conditions. mdpi.com For example, the reaction of a related ditopic pyridine ligand with zinc(II) can yield discrete binuclear complexes (0D), 1D coordination polymers, or 2D networks depending on the counter-ion and solvent used. mdpi.comnih.gov The relative position of the nitrogen atoms in the pyridine rings is a critical factor; ligands with a cis arrangement of coordinating nitrogen atoms may favor the formation of discrete species, while a trans orientation is more conducive to the formation of extended 1D chains. mdpi.com The introduction of secondary bridging ligands, such as nitrate (B79036) or dicarboxylate anions, can further increase the dimensionality from 1D to 2D or 3D. mdpi.comrsc.org This demonstrates how the interplay between the ligand's inherent geometry and the reaction environment can be used to engineer the dimensionality of the resulting framework. rsc.org

Metal IonAncillary LigandResulting Dimensionality
Zn(II)hfac0D (mononuclear), 1D
Ag(I)Nitrate2D
Gd(III)Sulfate1D, 2D, 3D (ligand-dependent)

This table shows examples of how the choice of metal ion and ancillary ligands can influence the dimensionality of coordination polymers formed with pyridine-based ligands.

Host-Guest Chemistry with this compound Derivatives

The cavities and channels within supramolecular assemblies built from this compound and its derivatives can be designed to encapsulate smaller guest molecules. libretexts.orgrsc.org This host-guest chemistry is driven by a combination of non-covalent interactions, including hydrogen bonding, π-stacking, and van der Waals forces. libretexts.orgnih.gov The size, shape, and chemical nature of the guest molecule must be complementary to the host's binding pocket for stable complexation to occur. nih.gov

For example, macrocyclic hosts featuring pyridine-containing units can bind neutral aromatic guests within their cavities, often driven by π-π stacking interactions. northwestern.edu The binding event can often be detected by changes in the host's spectroscopic properties, such as its fluorescence emission. northwestern.edu In some cases, the host framework is flexible and can adapt its conformation to accommodate different guests. rsc.org The study of these host-guest systems is important for developing applications in areas such as chemical sensing, separations, and catalysis. nih.govnorthwestern.edu

Recognition of Substrates (e.g., Dicarboxylic Acids)

The ability of this compound and structurally related bipyridyl ligands to recognize and self-assemble with substrates, particularly dicarboxylic acids, is a cornerstone of their application in supramolecular chemistry. This recognition is primarily driven by the formation of robust and directional hydrogen bonds between the pyridyl nitrogen atoms of the ligand and the carboxylic acid functional groups of the substrate.

While specific studies on the co-crystallization of this compound with dicarboxylic acids are not extensively documented in publicly available research, the behavior of closely related analogues, such as 1,2-bis(4-pyridyl)ethane, provides significant insight into the governing principles of this molecular recognition. Research on the co-crystallization of pyridine derivatives with a variety of dicarboxylic acids has demonstrated the prevalence of the carboxylic acid–pyridine supramolecular heterosynthon. nih.gov This recurring hydrogen-bonding pattern is a reliable tool in the rational design of multi-component crystals, or co-crystals.

In assemblies involving substituted pyridines and dicarboxylic acids, strong O–H⋯N hydrogen bonds are typically formed between the carboxylic acid proton and the pyridyl nitrogen atom. mdpi.com The stoichiometry and the resulting supramolecular architecture of these assemblies can be influenced by several factors, including the length of the alkyl chain in aliphatic dicarboxylic acids and the geometric constraints of the pyridine-based ligand. mdpi.comrsc.org For instance, studies on co-crystals of cyanopyridine derivatives with dicarboxylic acids like oxalic acid, adipic acid, and terephthalic acid have revealed the formation of intricate hydrogen-bonded networks. mdpi.com

The flexibility of the ethyl linker in this compound allows for conformational freedom, enabling it to adopt various orientations to optimize its binding with dicarboxylic acids of different lengths and geometries. This adaptability is crucial for the formation of stable, well-defined supramolecular structures. The resulting assemblies can range from simple discrete three-molecule aggregates to extended one-, two-, or even three-dimensional networks, depending on the functionality of the dicarboxylic acid and the coordination preferences of the ligand.

The table below summarizes representative hydrogen-bonding interactions observed in co-crystals of pyridine derivatives with dicarboxylic acids, which are analogous to the interactions expected for this compound.

Pyridine DerivativeDicarboxylic AcidKey Hydrogen-Bonding InteractionsResulting Supramolecular Motif
4-CyanopyridineAdipic AcidO–H⋯N, C–H⋯O, C–H⋯NCentrosymmetric dimers and layered architectures
4-CyanopyridineTerephthalic AcidO–H⋯N, C–H⋯ODimer formation and extended network structures
2-CyanopyridineOxalic AcidO–H⋯N, O···π-hole interactionUnconventional parallel nitrile–nitrile interactions
N,N′-bis(pyridin-4-ylmethyl)ethanediamideBenzoic AcidO–H⋯N(pyridyl), N–H⋯O(amide)Three-molecule aggregates linked into supramolecular tapes iucr.org

These examples underscore the fundamental role of hydrogen bonding in the directed self-assembly of pyridine-containing molecules with dicarboxylic acids, a principle that is directly applicable to the supramolecular chemistry of this compound.

Formation of Inclusion Complexes

The formation of inclusion complexes represents another significant facet of the supramolecular chemistry of this compound and related bipyridyl ligands. In these host-guest systems, the ligand can act as a guest molecule, being encapsulated within the cavity of a larger host molecule. This process is driven by a combination of non-covalent interactions, including hydrophobic effects, van der Waals forces, and hydrogen bonding.

The structure of this compound, with its aromatic pyridine rings and flexible ethyl linker, makes it a suitable guest for a variety of macrocyclic hosts. These hosts possess well-defined, appropriately sized cavities that can accommodate the guest molecule, shielding it from the bulk solvent. Common examples of such host molecules include cyclodextrins, calixarenes, and cucurbiturils.

While direct studies detailing the inclusion of this compound within a host molecule are limited, research on analogous bipyridine derivatives provides a strong basis for understanding this behavior. For instance, bipyridine-type spacer complexes have been shown to form host-guest arrangements with C-propyl-ol-pyrogallol rsc.orgarene, creating capsular and bilayer-type hydrogen-bonded structures. nih.gov The encapsulation is often influenced by the nature of the solvent and the presence of other ions, which can direct the geometry of the final nanoassembly. nih.gov

Cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are particularly well-suited for forming inclusion complexes with pyridine-containing molecules in aqueous solutions. The hydrophobic pyridine rings can be partially or fully encapsulated within the cyclodextrin (B1172386) cavity, driven by the hydrophobic effect. The formation of such inclusion complexes can significantly alter the physicochemical properties of the guest molecule, such as its solubility and fluorescence.

The table below provides a general overview of common host molecules and the primary driving forces behind the formation of inclusion complexes with pyridine-based guests.

Host MoleculeCavity CharacteristicsPrimary Driving Forces for Inclusion of Pyridine GuestsPotential Effects on Guest
CyclodextrinsHydrophobic inner cavity, hydrophilic exteriorHydrophobic interactions, van der Waals forcesIncreased solubility, modified reactivity, fluorescence enhancement
CalixarenesTunable cavity size, aromatic-rich interiorπ-π stacking, cation-π interactions, hydrogen bondingSelective binding, catalytic activity
CucurbiturilsHydrophobic cavity, polar carbonyl portalsHydrophobic interactions, ion-dipole interactionsHigh-affinity binding of cationic guests, stabilization of reactive species
Pyrogallol rsc.orgarenesLarge, shape-persistent cavity with hydroxyl groupsHydrogen bonding, π-π stackingFormation of capsular and extended network structures nih.gov

Given the structural similarities to other bipyridine ligands that readily form inclusion complexes, it is highly probable that this compound can act as a guest in various macrocyclic hosts. The specific stoichiometry and stability of these complexes would depend on the size and shape complementarity between the host and guest, as well as the specific intermolecular forces at play.

Computational and Theoretical Investigations of 2 2 2 Pyridinyl Ethyl Pyridine Systems

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the fundamental properties of 2-[2-(2-Pyridinyl)ethyl]pyridine.

Electronic Structure Analysis (HOMO/LUMO Energies, Molecular Orbitals)

The electronic landscape of this compound is characterized by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO gap are critical determinants of the molecule's chemical reactivity, kinetic stability, and optical and electronic properties.

DFT calculations, often employing hybrid functionals like B3LYP, have been used to determine these electronic parameters. For pyridine-containing compounds, the HOMO is typically a π-orbital distributed over the pyridine (B92270) ring, while the LUMO is a π*-antibonding orbital. The energy gap between these orbitals dictates the energy required for electronic excitation. In related pyridine derivatives, the HOMO and LUMO energy levels have been shown to be influenced by substituents on the pyridine ring. scielo.brscispace.com For instance, electron-donating groups tend to increase the HOMO energy, while electron-withdrawing groups lower the LUMO energy.

In systems analogous to this compound, the HOMO-LUMO gap is a key factor in their potential as ligands in light-emitting or charge-transfer complexes. For example, in hypervalent pyridine-dipyrrolide bismuth complexes, an intense HOMO→LUMO transition is observed, which is characterized as a mix of ligand-to-metal charge transfer (LMCT) and interligand charge transfer (LL'CT). researchgate.net

Compound/SystemHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Computational MethodReference
2-acetylpyridine derivative 1--LowDFT/B3LYP-6-311G scispace.com
2-acetylpyridine derivative 2--LowDFT/B3LYP-6-311G scispace.com
2-acetylpyridine derivative 3--LowDFT/B3LYP-6-311G scispace.com
Bi(R¹PDPR²)X complexes---TD-DFT researchgate.net

Conformational Analysis and Torsion Angles

The flexibility of the ethyl bridge connecting the two pyridine rings in this compound gives rise to various possible conformations, each with distinct energies and geometries. Conformational analysis, through methods like potential energy surface (PES) scans, helps identify the most stable conformers.

A key parameter in defining these conformations is the torsion angle, or dihedral angle, around the C-C and C-N bonds of the ethyl linker. For a closely related molecule, 2-(β-aminoethyl)-pyridine (AEP), DFT calculations have identified nine stable conformations (four trans and five gauche) with similar Gibbs free energies. researchgate.net This suggests that this compound also possesses significant conformational flexibility.

Molecule/SystemKey Torsion AngleValue (°)MethodReference
N'-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamideC6—N2—N3—C8162.2 (2)X-ray Diffraction nih.gov
N'-aminopyridine-2-carboximidamide-Nearly planarX-ray Diffraction nih.gov

Energetics of Ligand Protonation and Coordination

The basic nitrogen atoms of the pyridine rings in this compound make it susceptible to protonation and an excellent ligand for metal coordination. Computational studies have provided valuable insights into the energetics of these processes.

DFT calculations, combined with experimental techniques like NMR, have been employed to determine the protonation sites in similar 2-pyridinyl moieties. In a study of a thermolabile protecting group containing a 2-pyridynyl moiety, it was found that protonation predominantly occurs on the pyridine nitrogen atom (N1). plos.orgacs.org This protonation was observed to decrease the aromaticity of the pyridine ring. plos.org

The coordination of this compound to metal centers is a fundamental aspect of its chemistry. The strength and nature of the metal-ligand bond can be investigated computationally. In Pd(II) complexes with various pyridine ligands, a correlation has been observed between the ligand's basicity (a measure of its protonation affinity) and the catalytic efficiency of the resulting complex. nih.gov This underscores the importance of understanding the electronic effects of the ligand on the metal center. DFT studies on iron(II) complexes with related 2,6-bis(pyrazol-1-yl)pyridine ligands have also been crucial in understanding their spin-crossover behavior, which is sensitive to the coordination environment. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful tool to study the time-dependent behavior of this compound and its complexes, providing a dynamic picture that complements the static information from quantum chemical calculations.

Conformational Flexibility in Solution

While quantum chemical calculations can identify stable conformers, MD simulations can explore the dynamic transitions between these conformations in a solvent environment. The flexibility of the ethyl linker in this compound allows it to adopt a range of conformations in solution, which can be crucial for its ability to bind to different metal centers or biological targets.

Dynamic Behavior of Metal Complexes

The coordination of this compound to a metal ion leads to the formation of a metal complex, whose dynamic behavior is critical for its function, for example, in catalysis or as a molecular switch. MD simulations can provide atomic-level details of the dynamic processes occurring in these complexes.

These simulations can reveal the stability of the coordination bonds, the flexibility of the chelate rings, and the influence of the solvent on the complex's structure and dynamics. For example, in iron(II) complexes with related polypyridyl ligands, MD simulations could be used to study the dynamics of the spin-crossover transition, a process where the complex switches between high-spin and low-spin states in response to external stimuli like temperature or light. nih.gov Furthermore, MD simulations are essential for understanding the interaction of metal complexes with biological macromolecules, such as the binding of a metal-drug complex to its protein target. The YASARA Dynamics software is one tool that has been used to perform MD simulations to study the stability of ligand-protein complexes.

Mechanistic Modeling of Reaction Pathways

Detailed mechanistic modeling for catalytic processes involving this compound has not been specifically reported in the reviewed literature. Such modeling would typically involve mapping the energetic landscape of a reaction, identifying key intermediates and determining the rate-limiting steps.

Transition State Analysis for Catalytic Processes

There is no available data from transition state analysis for catalytic processes that specifically involve this compound as a key ligand. This type of analysis is crucial for understanding the kinetics of a catalytic reaction, as the energy of the transition state directly relates to the reaction rate.

Ligand Activation and Reactivity Predictions

Computational predictions regarding the activation of the this compound ligand and its subsequent reactivity in chemical transformations are not present in the available scientific literature. These predictions would normally assess how coordination to a metal center alters the electronic properties and reactivity of the ligand itself.

While the broader field of pyridine-based ligand computation is rich and continues to expand, the specific compound this compound represents an area where further public research and publication are needed to fill the current knowledge gap.

Advanced Spectroscopic and Structural Elucidation of 2 2 2 Pyridinyl Ethyl Pyridine and Its Metal Complexes

Vibrational Spectroscopy (IR, Raman)

No specific experimental Infrared (IR) or Raman spectroscopic data for 2-[2-(2-Pyridinyl)ethyl]pyridine or its metal complexes could be retrieved. Therefore, an analysis of characteristic vibrational frequencies, such as pyridine (B92270) ring breathing modes, and their shifts upon coordination cannot be provided.

Due to these significant gaps in the available scientific record for the specified compound, generating a thorough, informative, and scientifically accurate article as per the detailed outline is not feasible at this time. To do so would require fabricating data, which is contrary to the core principles of accuracy.

Characteristic Vibrational Modes of the Ligand and Complexes

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides direct insight into the molecular structure of the ligand and its complexes. The vibrational spectra of pyridine-containing ligands are characterized by several distinct modes, which are sensitive to the coordination environment.

The free pyridine ligand exhibits characteristic C=N and C=C stretching vibrations typically found in the 1615-1465 cm⁻¹ region. researchgate.net Upon coordination to a metal ion, these bands often shift to higher frequencies. researchgate.net For instance, in studies of other pyridine derivatives, coordination to a metal center like copper or zinc results in noticeable shifts in the pyridine ring vibrations. researchgate.netrsc.org

A key indicator of successful coordination is the appearance of new vibrational bands in the far-infrared region (typically below 600 cm⁻¹). These bands are absent in the spectrum of the free ligand and are assigned to metal-ligand stretching vibrations, such as the ν(M-N) mode. The frequency of these modes provides information about the strength of the metal-ligand bond. In copper(II) complexes with 2-ethylpyridine, strong bands assignable to ν(Cu-N) stretching vibrations have been identified around 307 cm⁻¹. rsc.org Similarly, for diethylzinc-pyridine adducts, new bands corresponding to Zn-N vibrations appear upon complexation. researchgate.net

Table 1: Representative Vibrational Frequencies (cm⁻¹) for Pyridine Ligands and their Metal Complexes

Vibrational ModeFree Ligand (Typical Range)Coordinated Ligand (Typical Range)Reference
ν(C=N) / ν(C=C)1615–1465Shifted to higher frequency researchgate.netresearchgate.net
Ring Breathing~990Shifted to higher frequency researchgate.net
ν(M-N)Not Applicable200–500 researchgate.netrsc.org
ν(M-Cl)Not Applicable230–340 researchgate.net

Note: This table presents typical data for pyridine-type ligands and may vary for the specific title compound.

Monitoring Ligand-Metal Bond Formation

Vibrational spectroscopy is an effective method for monitoring the formation of a ligand-metal bond in real-time or confirming the final product. The process involves comparing the spectrum of the free ligand with that of the synthesized metal complex.

The primary evidence for coordination is:

Shifts in Ligand-Internal Vibrational Modes: An upward shift in the frequency of the pyridine ring stretching and breathing modes is a strong indication that the nitrogen lone pair is involved in bonding with the metal center, altering the electron distribution within the ring. researchgate.netresearchgate.net

Appearance of Metal-Ligand Vibrations: The observation of new bands in the low-frequency (far-IR) region of the spectrum, corresponding to ν(M-N) modes, is direct proof of the formation of a coordinate bond. rsc.orgacs.org

Furthermore, the stability of these complexes in solution can be tracked. Studies on copper(II) complexes in DMSO have shown that the characteristic IR bands of the complex remain almost unchanged over extended periods, confirming that the pyridine-based ligand is not displaced by the solvent molecule. rsc.orgsemanticscholar.org

Electronic Absorption (UV-Vis) Spectroscopy

Electronic absorption spectroscopy is a fundamental technique for characterizing the electronic structure of both the this compound ligand and its metal complexes. The spectra reveal information about electronic transitions, which are often altered significantly upon complexation.

Ligand-Centered and Metal-to-Ligand Charge Transfer Transitions

The UV-Vis spectrum of the free ligand is typically dominated by high-energy, intense absorption bands in the ultraviolet region (usually below 350 nm). These absorptions are attributed to π–π* electronic transitions within the aromatic system of the pyridine rings. nih.gov

Upon formation of a metal complex, new absorption bands often appear at lower energies (longer wavelengths), frequently extending into the visible region of the spectrum. These new bands are a hallmark of complexation and are generally assigned as charge-transfer transitions: nih.gov

Metal-to-Ligand Charge Transfer (MLCT): This is a common transition in complexes with transition metals in low oxidation states and ligands possessing low-lying π* orbitals, such as pyridines. An electron is excited from a metal-centered d-orbital to a ligand-centered π* orbital. These transitions are responsible for the intense colors of many transition metal complexes, such as [Fe(tpy)₂]²⁺, which has a strong MLCT band around 552 nm. nih.govresearchgate.net

Ligand-to-Metal Charge Transfer (LMCT): This transition involves the excitation of an electron from a ligand-based orbital to a metal-centered d-orbital.

In dinuclear platinum(II) complexes bridged by pyridyl-thiol ligands, intense absorptions observed past 500 nm are assigned to metal-metal-to-ligand charge-transfer (MMLCT) transitions, which arise from interactions between the d⁸ metal centers. nih.govacs.orgresearchgate.net

Table 2: Typical Electronic Transitions in Pyridine-Type Ligands and their Metal Complexes

Transition TypeTypical Wavelength Range (nm)DescriptionExample SystemReference
π–π* (Ligand-Centered)230–350Electronic transition within the aromatic ligandTerpyridine Ligands nih.gov
MLCT400–600From metal d-orbital to ligand π* orbital[Fe(tpy)₂]²⁺ nih.govresearchgate.net
MMLCT>500From a metal-metal bonding orbital to a ligand π* orbitalDinuclear Pt(II) Complexes nih.govacs.org

Note: The specific wavelengths are highly dependent on the metal, its oxidation state, and the full coordination sphere.

Monitoring Complex Formation and Stability

UV-Vis spectroscopy is a powerful tool for monitoring the formation of complexes in solution. By titrating a solution of the ligand with a metal salt and recording the spectrum after each addition, one can observe the decrease in the ligand-centered π–π* absorption bands and the concurrent increase of the new charge-transfer bands. The presence of a sharp isosbestic point, where the molar absorptivity of the ligand and the complex are equal, indicates a clean conversion from one species to the other.

The stability of the resulting complexes can also be readily assessed. A study of copper(II) complexes with pyridine derivatives in DMSO solution confirmed their stability by showing that the UV-Vis spectra remained unchanged over time, indicating that the coordination environment around the copper(II) ion was preserved. rsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique applicable exclusively to species with one or more unpaired electrons. ethz.ch Therefore, it is an invaluable tool for studying metal complexes of this compound that are paramagnetic, such as those containing Cu(II) (d⁹ configuration) or high-spin Mn(II) (d⁵ configuration). rsc.orgresearchgate.netnih.gov

The EPR spectrum provides detailed information about the electronic environment of the unpaired electron and its interaction with nearby magnetic nuclei. Key parameters derived from an EPR spectrum include:

The g-factor: This parameter is analogous to the chemical shift in NMR. Its value and anisotropy (differences in g-values along different molecular axes, e.g., gₓ, gᵧ, g₂) provide insight into the geometry of the metal center and the nature of the metal-ligand bonding.

Hyperfine Coupling Constant (A): This arises from the interaction of the unpaired electron with the magnetic moment of the metal nucleus (e.g., ⁵⁵Mn, I=5/2; ⁶³,⁶⁵Cu, I=3/2) and any coordinated ligand atoms with a nuclear spin (e.g., ¹⁴N, I=1). The magnitude of the coupling and the number of lines in the splitting pattern reveal information about the identity of the coordinating atoms and the delocalization of the unpaired electron onto the ligand.

For example, EPR spectra of Mn(II) complexes derived from pyridine-based ligands at low temperatures (77 K) typically show a characteristic six-line hyperfine pattern centered around g ≈ 2.0, which is due to the interaction of the electron spin with the I = 5/2 nuclear spin of the ⁵⁵Mn nucleus. researchgate.net Distortions from perfect octahedral or tetrahedral geometry are reflected in the g-values and the appearance of additional "forbidden" lines. researchgate.net

Table 3: Representative EPR Data for Paramagnetic Pyridine-Type Metal Complexes

Complex TypeTemperature (K)g-valuesHyperfine Coupling (A)Reference
Mn(II)-Pyridine Schiff Base77g ≈ 2.0 (isotropic)A(⁵⁵Mn) ≈ 90-95 G researchgate.net
Cu(II)-2-ethylpyridineRoom Temp. & 77g‖ > g⊥ > 2.0023A‖(⁶³,⁶⁵Cu) ≈ 150-180 G rsc.orgrsc.org

Note: This table shows representative data. Actual values are highly sensitive to the specific complex's structure and environment.

Electrochemical Characterization (Cyclic Voltammetry)

Cyclic voltammetry (CV) is an electrochemical technique used to investigate the redox properties of a molecule by measuring the current response to a linearly cycled potential sweep. For metal complexes of this compound, CV can identify both metal-centered and ligand-centered redox events. nih.govrsc.org

A typical cyclic voltammogram for a redox-active complex in solution will display peaks corresponding to oxidation and reduction processes. The potential at which these events occur provides thermodynamic information about the stability of different oxidation states. The separation between the anodic (oxidation) and cathodic (reduction) peak potentials (ΔEₚ) and the ratio of their peak currents (iₚₐ/iₚ꜀) give insight into the electrochemical reversibility of the redox couple.

In studies of polypyridine complexes, such as those with cobalt, multiple redox events are often observed: nih.gov

Metal-Centered Redox Couples: These correspond to changes in the oxidation state of the central metal ion, for example, Co(III)/Co(II) and Co(II)/Co(I). These are typically reversible or quasi-reversible processes.

Ligand-Centered Reductions: At more negative potentials, reductions of the pyridine ligand's π* system can occur. These processes can be reversible or irreversible depending on the stability of the resulting radical anion.

By systematically changing the scan rate, one can further characterize the nature of the redox processes, distinguishing between simple electron transfers and those coupled to chemical reactions. nih.gov

Table 4: Representative Electrochemical Data for Polypyridine-Cobalt(II) Complexes

ComplexRedox CoupleE½ (V vs. Ag/Ag⁺)ΔEₚ (V) at 0.1 V/sReversibilityReference
[Co(tpy)₂]²⁺Co(III)/Co(II)+0.3120.083Quasi-reversible nih.gov
[Co(tpy)₂]²⁺Co(II)/Co(I)-0.8650.081Quasi-reversible nih.gov
[Co(tpy)₂]²⁺[Co(I)(tpy)₂]¹⁺/ [Co(I)(tpy)(tpy⁻)]⁰-1.3780.080Quasi-reversible nih.gov

Note: Data from Ferreira et al. (2019) for the analogous terpyridine (tpy) ligand system. Potentials are dependent on the solvent and reference electrode used.

Redox Potentials of Metal Complexes

The redox potentials of metal complexes are a fundamental aspect of their electronic structure and reactivity, providing insight into the ease with which the metal center can be oxidized or reduced. While specific electrochemical data for metal complexes of this compound are not extensively documented in the reviewed literature, the behavior of structurally analogous pyridine-based ligands offers a strong predictive framework. The redox potentials of such complexes are significantly influenced by the nature of the metal ion, the coordination geometry, and the electronic properties of the ligands.

Studies on copper complexes with various nitrogen-containing ligands, such as derivatives of tris(2-pyridylmethyl)amine (B178826) (TPA) and bipyridine, demonstrate that the ligand architecture plays a crucial role in determining the Cu(II)/Cu(I) redox potential. cmu.edunih.gov For instance, increasing the number of coordination sites on the ligand generally enhances the reducing power of the corresponding Cu(I) complex. cmu.edu Furthermore, the electronic nature of substituents on the pyridine rings can tune the redox potential over a wide range. Electron-donating groups tend to stabilize the higher oxidation state of the metal, leading to lower (less positive) redox potentials, while electron-withdrawing groups have the opposite effect. nih.gov

In the case of iron complexes, the concept of "redox non-innocence" of the ligand is often pertinent. This means that the ligand itself can actively participate in redox processes, making the assignment of oxidation states complex. For example, in some iron bipyridine-diimine complexes, reduction processes have been shown to be ligand-centered, with the iron remaining in the +2 oxidation state. nih.gov

The following table provides representative redox potential data for metal complexes with ligands structurally related to this compound, illustrating the impact of the ligand and metal on the electrochemical properties. It is important to note that these values are for analogous compounds and serve as a guide to the expected behavior of this compound complexes.

Table 1: Redox Potentials of Selected Metal Complexes with Pyridine-Based Ligands

ComplexMetalRedox CoupleE₁/₂ (V vs. Fc/Fc⁺)SolventReference
[Cu(dNbpy)₂]⁺CuCu(II)/Cu(I)-0.12Acetonitrile cmu.edu
[Cu(TPMA)Cl]⁺CuCu(II)/Cu(I)-0.36Acetonitrile cmu.edu
[Fe(BDI)(OTf)₂]FeFe(III)/Fe(II)+0.80- nih.gov
[Ru(bpy)₂(pyimH)]²⁺RuRu(III)/Ru(II)+1.10Acetonitrile/Water nih.gov

Note: The data presented in this table is for ligands analogous to this compound. dNbpy = 4,4'-di(5-nonyl)-2,2'-bipyridine; TPMA = tris(2-pyridylmethyl)amine; BDI = bipyridine-diimine; bpy = 2,2'-bipyridine (B1663995); pyimH = 2-(2'-pyridyl)imidazole.

Electron Transfer Mechanisms

The mechanism of electron transfer in metal complexes can be broadly categorized as either inner-sphere or outer-sphere. The specific pathway taken depends on the nature of the reactants, the solvent, and the ability of the ligands to facilitate the transfer of electrons.

Outer-Sphere Electron Transfer: In this mechanism, the coordination spheres of the metal complexes remain intact during the electron transfer event. The electron tunnels from the reductant to the oxidant. The rate of outer-sphere electron transfer is influenced by the electronic coupling between the donor and acceptor and the reorganization energy required for the structural changes accompanying the change in oxidation state. Many redox reactions of ruthenium polypyridyl complexes, which are structurally related to complexes of this compound, are considered to proceed via an outer-sphere mechanism.

Inner-Sphere Electron Transfer: This mechanism involves the formation of a bridged intermediate where a ligand is shared between the oxidizing and reducing metal centers. The electron is then transferred through this bridging ligand. For this to occur, at least one of the complexes must have a ligand that can be displaced to form the bridge, and the other complex must have a ligand capable of binding to two metal centers simultaneously. While less common for simple pyridine ligands, ligands with functional groups capable of bridging could facilitate this pathway.

Proton-Coupled Electron Transfer (PCET): In many systems, particularly those involving ligands with proton-donating or -accepting sites, electron transfer is coupled to the transfer of a proton. nih.govosti.gov This is a crucial mechanism in many biological and catalytic processes. For a complex of this compound, the pyridine nitrogen atoms could potentially participate in PCET, where the reduction or oxidation of the metal center is accompanied by the protonation or deprotonation of the ligand. For example, studies on a ruthenium(II) pyridylimidazole complex have shown that the formal bond dissociation free energy of the imidazole (B134444) N-H bond is significantly lowered in the excited state, making it a potent formal hydrogen atom donor. nih.gov This highlights how ligand design can be used to control PCET pathways.

The specific electron transfer mechanism for a metal complex of this compound would depend on the metal ion, its oxidation state, and the reaction conditions. The flexible ethyl linker between the two pyridine rings could allow for a range of coordination modes, potentially influencing the accessibility of different electron transfer pathways.

Future Research Trajectories for 2 2 2 Pyridinyl Ethyl Pyridine in Chemical Science

Rational Design of Next-Generation Ligands for Enhanced Performance

The core structure of 2-[2-(2-Pyridinyl)ethyl]pyridine offers a malleable platform for creating next-generation ligands with tailored properties. The future in this area lies in moving beyond simple coordination complexes to developing ligands with specific functionalities and enhanced performance characteristics.

A key strategy involves the strategic substitution on the pyridine (B92270) rings. By introducing electron-donating or electron-withdrawing groups at specific positions, the electronic properties of the metal center in the resulting complexes can be finely tuned. rsc.org This modulation of the ligand's electronic character can significantly impact the reactivity and catalytic activity of the metal complex. rsc.org For instance, incorporating electron-withdrawing groups could enhance the Lewis acidity of the metal center, potentially leading to improved catalytic performance in various organic transformations. Conversely, electron-donating groups could increase the electron density on the metal, favoring oxidative addition steps in catalytic cycles.

Furthermore, the rational design of derivatives can be guided by computational, in-silico ligand-based drug design (LBDD) approaches to predict the potential inhibitory effects of novel compounds. nih.gov This methodology has been successfully applied to develop 4-substituted 2-pyridin-2-ylamides as potent inhibitors for specific biological targets. nih.gov A similar approach could be employed to design derivatives of this compound with specific biological or catalytic activities.

The synthesis of novel derivatives through techniques like molecular hybridization can also lead to compounds with enhanced pharmacological properties. nih.gov This involves combining the this compound scaffold with other pharmacologically active moieties to create hybrid molecules with potentially synergistic or novel therapeutic effects. nih.gov

The following table outlines potential substitution strategies and their expected impact on ligand properties:

Substitution PositionSubstituent TypeExpected Effect on Ligand/Complex PropertiesPotential Application
4-position of pyridine ringsElectron-donating groups (e.g., -OCH3, -N(CH3)2)Increased electron density on the metal center, stabilization of higher oxidation states.Catalysis (e.g., reductive elimination), redox-active materials.
4-position of pyridine ringsElectron-withdrawing groups (e.g., -CF3, -NO2)Increased Lewis acidity of the metal center, enhanced catalytic activity for reactions involving nucleophilic attack.Catalysis (e.g., Lewis acid catalysis), sensing of anions.
Ethyl bridgeBulky substituentsSteric hindrance around the metal center, influencing substrate selectivity in catalysis.Asymmetric catalysis, selective molecular recognition.
Functionalization of pyridine ringsAppending chromophores or fluorophoresIntroduction of optical properties for sensing and imaging applications.Fluorescent sensors, photodynamic therapy agents.

Integration into Functional Materials (e.g., Sensing, Optoelectronics)

The unique coordination properties of this compound make it an attractive building block for the construction of advanced functional materials. Future research will likely focus on integrating this ligand into polymers, metal-organic frameworks (MOFs), and nanoparticles to create materials with novel sensing and optoelectronic capabilities.

In the realm of sensing, the pyridine nucleus is known to be a valuable component in the design of chemosensors. nih.gov Derivatives of this compound could be designed to exhibit high selectivity and sensitivity towards specific metal ions, anions, or small molecules. The binding of an analyte to the metal complex can induce a change in its spectroscopic or electrochemical properties, forming the basis for a sensing mechanism. For example, the incorporation of fluorogenic groups onto the ligand scaffold could lead to "turn-on" or "turn-off" fluorescent sensors upon analyte binding.

The optoelectronic properties of materials containing pyridine units are also a promising area of investigation. Studies on pyridine-based oligomers have shown that their structural and optoelectronic properties can be systematically investigated using computational methods like density functional theory (DFT). rsc.org The absorption spectrum of helical oligomers composed of pyridine and other heterocycles is influenced by the number of repeating units. rsc.org By incorporating this compound into polymeric or oligomeric structures, it may be possible to create materials with tunable optical and electronic properties for applications in organic light-emitting diodes (OLEDs), photovoltaics, and other optoelectronic devices.

The development of periodic mesoporous organosilicas (PMOs) containing pyridine-based bridging groups represents another exciting direction. mdpi.com These materials can possess high surface areas and ordered pore structures, making them suitable for applications in catalysis and separation. mdpi.com A PMO material functionalized with this compound could act as a heterogeneous catalyst with enhanced stability and recyclability. mdpi.com

Exploration of Novel Reactivities and Catalytic Transformations

While the coordination chemistry of this compound has been explored, its full potential in catalysis remains an open field of research. Future work will likely focus on discovering novel reactivities and applying its metal complexes to a wider range of catalytic transformations.

The dearomatization of pyridine rings is a powerful synthetic strategy for accessing three-dimensional molecular architectures from readily available flat aromatic compounds. nih.govmdpi.com Catalytic systems based on metal complexes of this compound could be developed to mediate the stereoselective dearomatization of pyridines and related heterocycles, providing access to valuable chiral building blocks for the synthesis of pharmaceuticals and natural products. nih.govmdpi.com

The modification of the pyridine rings within the ligand can regulate the electronic and reactivity of the corresponding metal complexes. rsc.org This principle can be applied to the design of iron-pyridinophane complexes, where 4-substitution on the pyridine ring provides a handle to control the catalytic C-C coupling activity. rsc.org Similarly, complexes of this compound with tailored electronic properties could be explored as catalysts for a variety of cross-coupling reactions.

Furthermore, the basicity of the pyridine nitrogen atoms in the ligand can be harnessed for catalytic applications. For instance, pyridine-functionalized materials have been shown to be effective catalysts for the Knoevenagel condensation reaction. mdpi.com Complexes or materials incorporating this compound could be investigated for their catalytic activity in a range of base-catalyzed reactions.

The following table summarizes potential catalytic applications for complexes of this compound:

Catalytic ReactionRationale for Using this compound Complexes
Asymmetric HydrogenationChiral derivatives of the ligand could induce enantioselectivity in the reduction of prochiral substrates.
C-H Activation/FunctionalizationThe bidentate nature of the ligand can stabilize reactive metal centers required for C-H bond cleavage.
Polymerization of OlefinsTuning the steric and electronic properties of the ligand could control the activity and selectivity of the polymerization catalyst.
Electrocatalytic CO2 ReductionThe pyridine moieties can act as proton relays and stabilize key intermediates in the reduction of carbon dioxide.

Methodological Advancements in Characterization and Computational Studies

To fully understand and predict the behavior of this compound and its derivatives, advanced characterization techniques and sophisticated computational methods will be indispensable.

Advanced Characterization: While standard techniques like NMR and IR spectroscopy are routinely used, future research will benefit from the application of more advanced methods. scielo.br For instance, solid-state NMR could provide detailed structural information about polymeric materials and MOFs incorporating the ligand. Advanced mass spectrometry techniques, such as ion mobility-mass spectrometry, could be used to study the gas-phase structures and stabilities of the metal complexes. In-situ spectroscopic techniques will be crucial for elucidating reaction mechanisms and identifying transient intermediates in catalytic cycles.

Computational Studies: Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure, spectroscopic properties, and reactivity of pyridine-containing compounds. ijcce.ac.irnih.gov Future computational studies on this compound and its complexes will likely employ more advanced theoretical models to achieve higher accuracy. For example, time-dependent DFT (TD-DFT) can be used to predict and interpret the electronic absorption spectra of these compounds, aiding in the design of new materials with specific optoelectronic properties. ijcce.ac.ir

Computational screening of virtual libraries of this compound derivatives can accelerate the discovery of new ligands with desired properties. By calculating key descriptors such as binding energies, electronic properties, and steric parameters, researchers can prioritize the synthesis of the most promising candidates, saving time and resources.

The combination of experimental and computational approaches will be key to unlocking the full potential of this compound in chemical science. This synergistic approach will enable a deeper understanding of structure-property relationships and facilitate the rational design of new ligands and materials for a wide range of applications.

Q & A

Basic Research Questions

Q. How can 2-[2-(2-Pyridinyl)ethyl]pyridine be synthesized, and what are critical reaction conditions?

  • Methodological Answer : The compound can be synthesized via alkylation of pyridine derivatives. For example, ethylation of 2-aminopyridine using ethyl halides under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .
  • Key Considerations : Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts like N-alkylated impurities.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂ and CH₃ groups. The pyridinyl protons typically resonate at δ 7.1–8.5 ppm .
  • IR Spectroscopy : Identify C-N stretching vibrations near 1600 cm⁻¹ and aromatic C-H bends at 700–900 cm⁻¹ .
  • Mass Spectrometry : Use ESI-MS in positive ion mode; the molecular ion [M+H]⁺ should match the theoretical mass (C₁₂H₁₃N₂: 185.11 g/mol) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
  • Waste Disposal : Collect residues in sealed containers labeled for halogenated waste; consult institutional guidelines for incineration .

Advanced Research Questions

Q. How does this compound interact with enzyme active sites in mechanistic studies?

  • Methodological Answer : The compound’s pyridinyl groups act as Lewis bases, coordinating with metal ions (e.g., Zn²⁺ in metalloenzymes). Use X-ray crystallography or DFT calculations to map binding interactions. For example, dock the compound into the active site of cytochrome P450 isoforms to study inhibition kinetics .
  • Data Contradictions : Some studies report weak binding affinity (IC₅₀ > 100 µM), suggesting scaffold modifications (e.g., adding electron-withdrawing groups) may enhance activity .

Q. What strategies stabilize this compound under acidic or oxidative conditions?

  • Methodological Answer :

  • Acidic Conditions : Avoid prolonged exposure to HCl; instead, use trifluoroacetic acid (TFA) for short-term reactions (<1 hour) to prevent decomposition .
  • Oxidative Conditions : Add antioxidants like BHT (0.1% w/v) or store under nitrogen atmosphere .
    • Experimental Validation : Monitor stability via HPLC (C18 column, 254 nm) over 24-hour intervals .

Q. How can computational modeling predict the reactivity of this compound in catalytic cycles?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to analyze frontier molecular orbitals (HOMO/LUMO). The pyridinyl nitrogen’s lone pairs dominate HOMO, indicating nucleophilic sites .
  • MD Simulations : Simulate solvation effects in water/DMSO mixtures to predict solubility and aggregation behavior .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.